2-Cyclopentylisonicotinamide
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Overview
Description
2-Cyclopentylisonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is an isonicotinamide derivative with a cyclopentyl group attached to the nitrogen atom of the isonicotinamide moiety. This compound is known for its potential biological activities and has been studied for its role in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylisonicotinamide typically involves the reaction of isonicotinic acid with cyclopentylamine. The process can be summarized as follows:
Starting Materials: Isonicotinic acid and cyclopentylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The isonicotinic acid is first activated by the coupling agent, followed by the addition of cyclopentylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylisonicotinamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: The parent compound without the cyclopentyl group.
Cyclopentylamine: The amine used in the synthesis of 2-Cyclopentylisonicotinamide.
Nicotinamide: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activities. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclopentylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)9-5-6-13-10(7-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,14) |
InChI Key |
YTHBWOHVUCKQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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